1-Cbz-Piperazine
Overview
Description
1-Cbz-Piperazine, also known as 1-(Benzyloxycarbonyl)piperazine or Benzyl piperazine-1-carboxylate, is an organic compound with the molecular formula C12H16N2O2. It is a derivative of piperazine, where one of the nitrogen atoms is protected by a benzyloxycarbonyl (Cbz) group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
1-Cbz-Piperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound often involve similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Cbz-Piperazine undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic or basic conditions, making it a useful protecting group in peptide synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield the corresponding amine.
Coupling Reactions: It can participate in coupling reactions with various electrophiles, such as acyl chlorides or isocyanates, to form ureas or carbamates.
Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cbz-Piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cbz-Piperazine primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom in piperazine, preventing unwanted side reactions during chemical transformations. This protection can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
In biological systems, derivatives of this compound may interact with various molecular targets, including enzymes and receptors, depending on their specific structure and functional groups .
Comparison with Similar Compounds
1-Cbz-Piperazine is similar to other piperazine derivatives, such as 1-Boc-Piperazine (tert-butoxycarbonyl piperazine) and 1-Fmoc-Piperazine (fluorenylmethyloxycarbonyl piperazine). These compounds also serve as protecting groups for the nitrogen atom in piperazine, but they differ in their stability and removal conditions .
1-Boc-Piperazine: More stable under acidic conditions but requires stronger acids for deprotection.
1-Fmoc-Piperazine: Easily removed under basic conditions but less stable under acidic conditions.
The choice of protecting group depends on the specific requirements of the synthetic route and the desired properties of the final product .
Similar Compounds
- 1-Boc-Piperazine
- 1-Fmoc-Piperazine
- 1-Methylpiperazine
- 1-(2-Hydroxyethyl)piperazine
These compounds share structural similarities with this compound but differ in their protecting groups and specific applications .
Biological Activity
1-Cbz-Piperazine, a piperazine derivative, is recognized for its significant biological activity and potential applications in medicinal chemistry. This compound features a benzyloxycarbonyl (Cbz) protecting group, which influences its interaction with biological targets. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by its piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The Cbz group enhances the compound's lipophilicity and stability, making it suitable for various biological applications.
The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The Cbz group can be cleaved under physiological conditions, releasing the active piperazine moiety that can modulate enzyme activity or receptor function. This interaction can lead to either inhibition or activation of biological pathways, depending on the target.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. Research indicates that compounds with a piperazine scaffold can act as antagonists of the CXCR4 receptor, which plays a crucial role in HIV infection. For instance, novel N-aryl piperazine derivatives have demonstrated micromolar to nanomolar potency in inhibiting HIV-1 entry by blocking CXCR4-mediated pathways .
Antitumor Activity
This compound has shown promising antitumor properties in various studies. A notable investigation reported that piperazine derivatives exhibited significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Table 1: Cytotoxic Activity of Piperazine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
---|---|---|---|---|
Chalcone-Piperazine Derivative | A549 | 0.19 | Cisplatin | 11.54 |
Piperazine Derivative | HeLa | 0.41 | Cisplatin | 20.52 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperazine ring significantly affect biological activity. For example, substituents at different positions on the aromatic ring can enhance receptor binding affinity and selectivity. Compounds with specific aryl groups showed improved potency in both antiviral and anticancer assays, underscoring the importance of structural modifications .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antiviral Efficacy : A study demonstrated that specific piperazine derivatives inhibited CXCR4-mediated HIV entry with IC50 values ranging from 6 to 20 nM, showcasing their potential as therapeutic agents against viral infections .
- Anticancer Activity : In vivo experiments indicated that certain piperazine derivatives could significantly reduce tumor growth in xenograft models, further validating their role as potential anticancer drugs .
Properties
IUPAC Name |
benzyl piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUWUYDDUSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349197 | |
Record name | 1-Cbz-Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31166-44-6 | |
Record name | 1-Cbz-Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Carbobenzoxypiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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